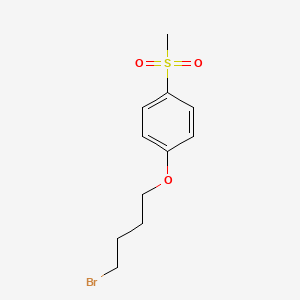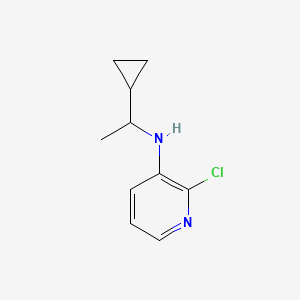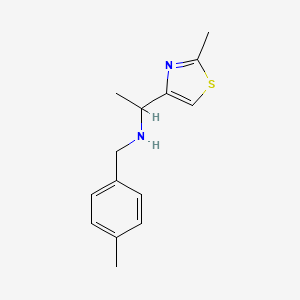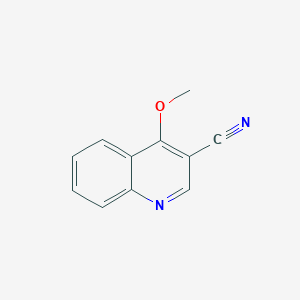![molecular formula C18H26N2O4 B1386503 tert-Butyl-4-[2-(4-Formylphenoxy)ethyl]piperazin-1-carboxylat CAS No. 1086378-39-3](/img/structure/B1386503.png)
tert-Butyl-4-[2-(4-Formylphenoxy)ethyl]piperazin-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.42 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry due to its versatile chemical properties.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with piperazine-based structures.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have been used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 33442 , which is within the range generally considered favorable for oral bioavailability in drug discovery.
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include storage conditions. The compound should be stored under inert gas .
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with 4-formylphenol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound is a precursor in the synthesis of tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine structure but with different substituents, leading to different chemical and biological properties.
The uniqueness of tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate lies in its specific formylphenoxyethyl substituent, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(4-formylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRGNFKLTXVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130636 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-39-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


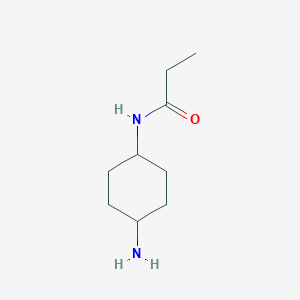
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)
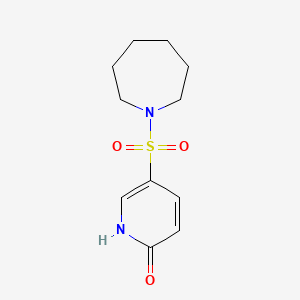
![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
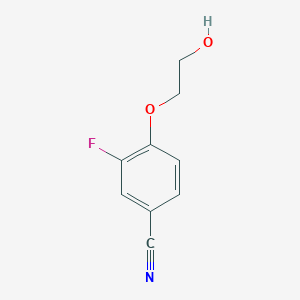
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)

